molecular formula C24H38N10O6S B14187364 L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- CAS No. 872617-54-4

L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl-

Cat. No.: B14187364
CAS No.: 872617-54-4
M. Wt: 594.7 g/mol
InChI Key: RKZZGQDBVRDBSL-CTXVOCDESA-N
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Description

L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide compound composed of five amino acids: L-lysine, L-alanine, L-cysteine, and two L-histidine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its ability to modulate immune responses and oxidative stress.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar antioxidant properties.

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, another antioxidant.

Uniqueness

L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific sequence and the presence of two histidine residues, which may enhance its metal-binding and antioxidant properties compared to other peptides.

Properties

CAS No.

872617-54-4

Molecular Formula

C24H38N10O6S

Molecular Weight

594.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H38N10O6S/c1-13(26)20(35)34-19(10-41)23(38)33-18(7-15-9-28-12-30-15)22(37)32-17(6-14-8-27-11-29-14)21(36)31-16(24(39)40)4-2-3-5-25/h8-9,11-13,16-19,41H,2-7,10,25-26H2,1H3,(H,27,29)(H,28,30)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,39,40)/t13-,16-,17-,18-,19-/m0/s1

InChI Key

RKZZGQDBVRDBSL-CTXVOCDESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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